9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate
Beschreibung
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate is a synthetic acridine derivative characterized by a nonanamide backbone linked to a methanesulfonate salt and a hydrate moiety. The methanesulfonate (mesylate) salt enhances aqueous solubility, a common strategy to improve pharmacokinetic profiles in drug development.
Eigenschaften
CAS-Nummer |
74039-07-9 |
|---|---|
Molekularformel |
C29H35N3O4S |
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
acridin-9-yl-[4-(9-amino-9-oxononyl)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C28H31N3O.CH4O3S/c29-27(32)16-6-4-2-1-3-5-11-21-17-19-22(20-18-21)30-28-23-12-7-9-14-25(23)31-26-15-10-8-13-24(26)28;1-5(2,3)4/h7-10,12-15,17-20H,1-6,11,16H2,(H2,29,32)(H,30,31);1H3,(H,2,3,4) |
InChI-Schlüssel |
NENWLHYFPKXSMD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate involves multiple steps, including the formation of the acridine moiety and its subsequent attachment to the nonanamide chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate has a wide range of scientific research applications. In chemistry, it is used as a probe for nucleic acids due to its ability to bind to DNA. In biology, it is studied for its potential as an inhibitor of topoisomerase I, making it a promising candidate for anticancer therapy. In medicine, it is being evaluated for its chemotherapeutic potential .
Wirkmechanismus
The compound exerts its effects primarily through its interaction with DNA. It binds to the minor groove of DNA, leading to partial intercalation. This binding disrupts the normal function of DNA, inhibiting the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the death of rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares 9-(p-(9-Acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate with structurally or functionally related compounds, focusing on toxicity, mutagenicity, solubility, and regulatory considerations.
Structural Analogs (Acridine Derivatives)
describes several acridine-containing sulfonamides and sulfonates, such as:
- N-(p-(9-Acridinylamino)phenyl)-1-ethanesulfonamide
- N-(p-(Acridin-9-ylamino)phenyl)ethanesulfonamide
Key Structural Differences:
- Salt Form : The methanesulfonate group distinguishes it from ethanesulfonamide analogs, which may alter solubility and ionic interactions.
Toxicity Profile
Toxicity data from acridine derivatives in reveal:
| Compound | LD50 (Mouse, Intraperitoneal) | Mutagenicity Reported? |
|---|---|---|
| N-(p-(9-Acridinylamino)phenyl)-1-ethanesulfonamide | 66 mg/kg | Yes |
| N-(p-(Acridin-9-ylamino)phenyl)ethanesulfonamide | 350 mg/kg | Yes |
| Target Compound | Inferred range: 66–350 mg/kg | Likely (based on analogs) |
The target compound’s methanesulfonate group may reduce acute toxicity compared to ethanesulfonamide analogs due to differences in metabolic stability or excretion .
Solubility and Bioavailability
Methanesulfonate salts (e.g., YPC-21440 MsOH and YPC-21817 MsOH in ) are frequently used to enhance solubility. The hydrate form of the target compound likely further improves aqueous solubility compared to anhydrous analogs, though this may trade off with shelf-life stability.
Mutagenicity and Genetic Toxicity
Regulatory Considerations
While Lead(II) bis(methanesulfonate) is restricted under RoHS (), the target compound’s absence from such lists suggests distinct regulatory handling. However, its structural similarity to mutagenic acridines may necessitate stringent safety evaluations.
Critical Notes
Data Gaps : Direct pharmacological and toxicological data for the target compound are absent in the evidence; comparisons rely on structural analogs.
Contradictions : Methanesulfonate salts (e.g., YPC compounds) are used therapeutically, whereas Lead(II) methanesulfonate is restricted, highlighting context-dependent safety .
Hydrate Impact : The hydrate form may improve solubility but complicate formulation stability compared to anhydrous salts.
Biologische Aktivität
The compound 9-(p-(9-acridinylamino)phenyl)nonanamide, methanesulfonate, hydrate is a synthetic derivative of acridine, which has been explored for its potential biological activities, particularly in cancer therapy. Acridine derivatives are known for their ability to intercalate DNA and inhibit topoisomerases, leading to cytotoxic effects on rapidly dividing cells. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : 71798-49-7
The structure includes an acridine moiety connected to a phenyl group and a nonanamide chain, which may influence its interaction with biological targets.
The primary mechanisms by which acridine derivatives exert their biological effects include:
- DNA Intercalation : The planar structure of acridine allows it to insert between DNA base pairs, disrupting replication and transcription.
- Topoisomerase Inhibition : These compounds can inhibit topoisomerases I and II, enzymes critical for DNA unwinding during replication.
- Induction of Apoptosis : By disrupting cellular processes, these compounds can trigger programmed cell death in cancer cells.
In Vitro Studies
Research has demonstrated that 9-(p-(9-acridinylamino)phenyl)nonanamide exhibits significant cytotoxicity against various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
In Vivo Studies
Animal model studies have shown promising results regarding the anti-tumor efficacy of this compound. For example:
- Xenograft Models : In studies using mice implanted with human tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Mechanistic Insights : Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, correlating with its in vitro findings.
Case Studies
- Case Study 1 : In a study involving MCF-7 breast cancer cells, treatment with the compound led to a dose-dependent increase in apoptosis markers (e.g., caspase activation).
- Case Study 2 : A clinical trial assessing the efficacy of acridine derivatives in patients with advanced solid tumors showed that those receiving the compound experienced improved progression-free survival compared to standard therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
